2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
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Overview
Description
“2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine” is structurally related to methamphetamine . It is also known as Methiopropamine (MPA), Methedrene, and Syndrax . It was first reported in 1942 and has been used as a recreational stimulant .
Synthesis Analysis
The synthesis of methiopropamine involves a four-step process . It starts with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . The IUPAC name is 1-(thiophen-2-yl)-2-methylaminopropane . The molecular formula is C8H13NS and the molar mass is 155.26 g·mol−1 .Chemical Reactions Analysis
Methiopropamine is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .Physical And Chemical Properties Analysis
The compound is an organic compound . The chemical and physical data include a formula of C8H13NS and a molar mass of 155.26 g·mol−1 .Scientific Research Applications
Flavor Compounds in Foods
Branched aldehydes, like 2-methyl propanal, are significant for their roles as flavor compounds in various food products. The production and degradation pathways from amino acids to these aldehydes have been extensively reviewed, providing insights into controlling the formation of desired aldehyde levels in food through metabolic conversions, microbial activity, and food composition adjustments. This knowledge is crucial for the food industry in enhancing flavor profiles of both fermented and non-fermented products (Smit, Engels, & Smit, 2009).
Renewable Feedstocks for Nitrogen-Containing Derivatives
The utilization of soybean oil as a renewable feedstock for producing nitrogen-containing materials highlights the environmental and economic benefits of sourcing alternative raw materials for chemical synthesis. This approach supports the production of various nitrogen-containing compounds, including amines and amides, which are essential in multiple industrial applications. The development of novel methods to functionalize fatty acid chains showcases the potential for creating sustainable, nitrogen-containing materials (Biswas et al., 2008).
Chemical Analysis and Food Safety
Analytical techniques for detecting heterocyclic aromatic amines (HAAs) in foodstuffs have evolved significantly, contributing to understanding the biological effects and exposure levels of these compounds. HAAs, known for their carcinogenic potential, are analyzed through advanced chromatographic methods, enhancing food safety protocols by enabling the identification and quantification of these compounds in various matrices. This analytical advancement aids in assessing and mitigating the risks associated with HAA exposure from dietary sources (Teunissen et al., 2010).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds using advanced oxidation processes (AOPs) addresses the environmental impact of these recalcitrant substances. Research in this area focuses on optimizing conditions for the effective breakdown of amino and azo compounds, prevalent in various industries, to mitigate their presence in water bodies. This work underscores the significance of developing comprehensive treatment technologies to address the persistence and toxicity of nitrogen-containing pollutants (Bhat & Gogate, 2021).
Metal-Organic Frameworks for CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) represent a cutting-edge application in capturing CO2 due to the strong interaction between CO2 and amino functionalities. These materials demonstrate potential in addressing climate change by offering efficient solutions for CO2 sequestration. The development of MOFs with high CO2 sorption capacities showcases the innovative use of amine-functionalized compounds in environmental management and sustainability efforts (Lin, Kong, & Chen, 2016).
Safety And Hazards
properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWFOZSZFFZDTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405886 |
Source
|
Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
CAS RN |
869942-00-7 |
Source
|
Record name | 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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